Cas no 2097957-75-8 (Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate)

Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate structure
2097957-75-8 structure
商品名:Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
CAS番号:2097957-75-8
MF:C10H8N2O3
メガワット:204.18212223053
CID:5724779
PubChem ID:122239250

Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
    • F1967-7933
    • starbld0020348
    • AKOS040812239
    • 2097957-75-8
    • 4-Pyrimidinecarboxylic acid, 6-(2-furanyl)-, methyl ester
    • Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
    • インチ: 1S/C10H8N2O3/c1-14-10(13)8-5-7(11-6-12-8)9-3-2-4-15-9/h2-6H,1H3
    • InChIKey: ROBMRYQLFJISTJ-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C1C=C(C(=O)OC)N=CN=1

計算された属性

  • せいみつぶんしりょう: 204.05349212g/mol
  • どういたいしつりょう: 204.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 65.2Ų

じっけんとくせい

  • 密度みつど: 1.261±0.06 g/cm3(Predicted)
  • ふってん: 356.7±32.0 °C(Predicted)
  • 酸性度係数(pKa): -0.94±0.17(Predicted)

Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-7933-0.5g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-7933-0.25g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-7933-5g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
5g
$1398.0 2023-09-06
TRC
M295071-1g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8
1g
$ 660.00 2022-06-04
TRC
M295071-100mg
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8
100mg
$ 115.00 2022-06-04
Life Chemicals
F1967-7933-10g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F1967-7933-1g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
1g
$466.0 2023-09-06
Life Chemicals
F1967-7933-2.5g
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8 95%+
2.5g
$932.0 2023-09-06
TRC
M295071-500mg
methyl 6-(furan-2-yl)pyrimidine-4-carboxylate
2097957-75-8
500mg
$ 435.00 2022-06-04

Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate 関連文献

Methyl 6-(furan-2-yl)pyrimidine-4-carboxylateに関する追加情報

Exploring Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate (CAS No. 2097957-75-8): A Versatile Building Block in Modern Chemistry

In the realm of organic synthesis and pharmaceutical research, Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate (CAS No. 2097957-75-8) has emerged as a compound of significant interest. This heterocyclic derivative combines the structural features of furan and pyrimidine, two motifs widely recognized for their biological relevance and synthetic utility. Researchers and industry professionals are increasingly exploring its applications in drug discovery, material science, and agrochemical development, making it a hot topic in contemporary chemistry discussions.

The molecular architecture of Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate features a pyrimidine core substituted with a furan ring at the 6-position and an ester group at the 4-position. This unique arrangement offers multiple sites for chemical modification, enabling the creation of diverse derivatives. Such flexibility aligns with the growing demand for customizable scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors or antimicrobial agents—areas where users frequently search for "novel heterocyclic compounds" or "furan-pyrimidine hybrids."

Recent trends in green chemistry have also spotlighted this compound. With sustainability being a top concern among researchers, questions like "eco-friendly synthesis of furan derivatives" or "catalytic modifications of pyrimidine esters" dominate search queries. Interestingly, Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate can be synthesized via transition-metal-catalyzed cross-coupling reactions—a method often associated with reduced waste generation. This positions the compound as a potential candidate for sustainable pharmaceutical intermediates, addressing both environmental and efficiency priorities.

From a commercial perspective, the compound’s role as a building block is equally noteworthy. Its carboxylate ester group allows straightforward transformations into amides or acids, while the furan moiety participates in cycloadditions—key reactions for constructing complex architectures. Such versatility explains why search terms like "multifunctional pyrimidine reagents" or "furan-containing synthons" yield high engagement in scientific databases. Laboratories focusing on high-throughput screening or fragment-based drug design may find this compound particularly valuable due to its balanced polarity and moderate molecular weight.

Analytical characterization of Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate typically involves techniques like NMR spectroscopy, HPLC purity analysis, and mass spectrometry—methods frequently queried by quality control specialists. The compound’s stability under standard storage conditions further enhances its practicality, a feature often highlighted in forums discussing "handling sensitive heterocycles" or "long-term storage of ester derivatives."

Looking ahead, the integration of computational chemistry tools could unlock new dimensions for this molecule. Searches related to "in silico modeling of furan-pyrimidine interactions" or "DFT studies on carboxylate reactivity" reflect the community’s interest in predicting its behavior before lab experimentation. Such approaches may accelerate its adoption in targeted therapeutic projects, especially those exploring structure-activity relationships (SAR) for niche applications.

In summary, Methyl 6-(furan-2-yl)pyrimidine-4-carboxylate (CAS No. 2097957-75-8) represents a convergence of synthetic accessibility, structural diversity, and practical utility. Whether addressing questions about "heterocyclic compound scalability" or meeting the demand for bioactive fragment libraries, this compound continues to carve a niche in both academic and industrial settings. Its alignment with trending topics like green synthesis and drug discovery innovation ensures its relevance in future scientific discourse.

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